6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-1-benzopyran-4-one

Description

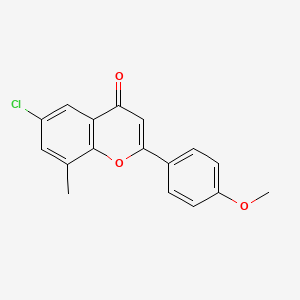

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-1-benzopyran-4-one (CAS 56949-40-7) is a chromone derivative with the molecular formula C₁₆H₁₃ClO₃ and a molecular weight of 288.73 g/mol . Chromones, characterized by a benzopyran-4-one core, are known for diverse biological activities, including antioxidant, antimicrobial, and antiproliferative effects . This compound features a chloro group at position 6, a methyl group at position 8, and a 4-methoxyphenyl substituent at position 2. These substituents influence its physicochemical properties and bioactivity, distinguishing it from related derivatives .

Properties

CAS No. |

88952-82-3 |

|---|---|

Molecular Formula |

C17H13ClO3 |

Molecular Weight |

300.7 g/mol |

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)-8-methylchromen-4-one |

InChI |

InChI=1S/C17H13ClO3/c1-10-7-12(18)8-14-15(19)9-16(21-17(10)14)11-3-5-13(20-2)6-4-11/h3-9H,1-2H3 |

InChI Key |

YHUKIPPDYXNFPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.

Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.

Halogenation: Finally, the chromen-4-one is chlorinated at the 6th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the chromone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted chromones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The activity of chromones is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Key Observations:

- Chloro vs. Methoxy Groups : The chloro substituent in the target compound may enhance lipophilicity and membrane permeability compared to methoxy derivatives (e.g., 6-methoxy chromone) but could reduce hydrogen-bonding capacity .

- Methyl vs. Amino Groups: The 8-methyl group in the target compound likely contributes to steric hindrance, contrasting with the 5-amino derivative’s ability to form metal complexes (e.g., with copper), which enhances cytotoxicity .

- 4-Methoxyphenyl vs.

Antioxidant Activity:

Flavonoids and chromones with hydroxyl groups on the B-ring (e.g., 5,7-dihydroxychromone) exhibit strong antioxidant activity due to radical scavenging .

Cytotoxicity:

Copper complexes of 5-amino-8-methyl-4H-benzo-pyran-4-one demonstrate significant cytotoxicity, attributed to redox cycling and DNA interaction .

Antimicrobial Activity:

Thiazolidinyl-substituted chromones (e.g., 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one) inhibit microbial growth via membrane disruption . The target compound’s chloro group may confer mild antimicrobial properties, though less pronounced than specialized derivatives.

Biological Activity

6-Chloro-2-(4-methoxyphenyl)-8-methyl-4H-1-benzopyran-4-one, a member of the benzopyran family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzopyran backbone with a chlorine atom and a methoxy-substituted phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClO2 |

| Molecular Weight | 300.75 g/mol |

| CAS Number | 831224-51-2 |

Anticancer Properties

Research indicates that compounds within the benzopyran class, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of benzopyran displayed antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 cells, indicating potent activity while showing minimal cytotoxicity towards normal cell lines like HEK-293 .

Case Study: Antiproliferative Activity

In vitro studies assessed the cytotoxic effects of several benzopyran derivatives on a panel of six human cancer cell lines. Among these derivatives, 6-Chloro-2-(4-methoxyphenyl)-8-methyl exhibited selective cytotoxicity. The results highlighted that at a concentration of 25 μM, significant inhibition was observed across all tested lines, with the compound demonstrating exceptional selectivity against cancer cells compared to normal cells .

Neuroprotective Effects

The neuroprotective potential of benzopyrans has also been explored, particularly their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives have shown IC50 values in the low micromolar range against these targets, suggesting that modifications to the benzopyran structure can enhance neuroprotective effects .

Table: Inhibition Data Against AChE and MAO-B

| Compound | AChE IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| 6-Chloro-3-(3'-methoxyphenyl) | 3 | 27 |

| Benzopyran Derivative X | 0.09 | - |

The biological activity of 6-Chloro-2-(4-methoxyphenyl)-8-methyl is thought to involve several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways.

- Enzyme Inhibition : By inhibiting key enzymes such as AChE and MAO-B, it may enhance neurotransmitter levels and provide neuroprotection.

- Cell Cycle Arrest : Some studies suggest that benzopyran derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.